N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C16H24N2O7 and its molecular weight is 356.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15835111 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Research in pharmacokinetics and metabolism can offer insights into how related compounds are absorbed, distributed, metabolized, and excreted in living systems. For instance, studies on selective androgen receptor modulators (SARMs) explore molecular properties and metabolic profiles to understand their pharmacokinetic characteristics in preclinical studies. Such research helps in identifying ideal pharmacokinetic profiles for therapeutic agents, providing a basis for studying N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate's behavior in biological systems (Wu et al., 2006).
Photochemical Studies
The study of photochemistry of organophosphorus compounds, such as butamifos, can provide insights into the photoinduced transformations that may be relevant for understanding the light-induced behavior of this compound. These investigations can reveal how exposure to light could influence the chemical's stability and reactivity, offering a pathway to explore light-sensitive applications of the compound (Katagi, 1993).
Metabolism by Liver Microsomes
Research into the metabolism of compounds by liver microsomes, such as the oxidation of N-hydroxyphentermine, can provide valuable information on how this compound might be processed by the liver. This can contribute to understanding its potential toxicity or therapeutic properties based on how it's metabolized in the body (Sum & Cho, 1979).
Oxidative Stability and Antioxidant Properties
Studies on the oxidative stability and antioxidant properties of compounds, such as nitroxides and their hydroxylamines, can offer insights into the potential oxidative stability of this compound. Understanding how these compounds react with radicals can provide a foundation for exploring antioxidant applications or stability under oxidative stress conditions (Samuni et al., 2002).
Properties
IUPAC Name |
N-[3-(3-methyl-4-nitrophenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2H2O4/c1-4-12(3)15-8-5-9-19-13-6-7-14(16(17)18)11(2)10-13;3-1(4)2(5)6/h6-7,10,12,15H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWXVSWLSNVEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.